PHT-427

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

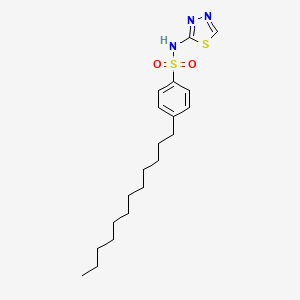

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWWNRBKPCPJMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658014 | |

| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191951-57-1 | |

| Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHT-427 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHT-427 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PHT-427: A Technical Guide to its Mechanism of Action in the PI3K/Akt Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] PHT-427 has emerged as a novel small molecule inhibitor that uniquely targets this pathway. Unlike traditional kinase inhibitors that compete for the ATP-binding site, this compound is a dual inhibitor that binds to the pleckstrin homology (PH) domain of both Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1 or PDK1).[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The PI3K/Akt/PDK1 Signaling Pathway

The PI3K/Akt pathway is activated by upstream signals from growth factor receptors. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Both Akt and its upstream activator, PDK1, possess PH domains that bind to PIP3, causing their co-localization to the cell membrane.[3] This proximity allows PDK1 to phosphorylate Akt at a key threonine residue (Thr308), leading to partial Akt activation. Full activation of Akt requires a second phosphorylation event at a serine residue (Ser473) by mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[1][5]

This compound: A Dual PH Domain Inhibitor

This compound (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) was identified as an inhibitor that binds to the PH domains of both Akt and PDK1.[6][7] This mode of action is distinct from ATP-competitive inhibitors and prevents the recruitment of these kinases to the plasma membrane, thereby inhibiting their activation.[3][8] By targeting two crucial nodes in the pathway, this compound effectively shuts down downstream signaling.

Mechanism of Inhibition

This compound's primary mechanism involves binding with high affinity to the PH domains of Akt and PDK1.[6][8] This binding sterically hinders the interaction between the PH domains and their lipid messenger, PIP3, at the plasma membrane.[8] Consequently, this compound prevents the crucial membrane translocation and co-localization step required for Akt phosphorylation and activation.

The functional outcomes of this inhibition are:

-

Reduced Akt Phosphorylation: this compound treatment leads to a significant decrease in the phosphorylation of Akt at both Thr308 (the PDK1-mediated site) and Ser473.[6][8]

-

Reduced PDK1 Autophosphorylation: The compound inhibits the autophosphorylation of PDK1 at Ser241.[6][8]

-

Inhibition of Downstream Targets: The blockade of Akt and PDK1 activity results in the reduced phosphorylation of downstream effectors, including GSK3β, protein kinase C (PKC), and SGK1.[6]

-

Induction of Apoptosis: By suppressing the primary pro-survival signals, this compound effectively induces apoptosis in cancer cells.[8]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data is summarized in the table below.

| Parameter | Target Protein | Value | Cell Line / Assay Type | Reference |

| Binding Affinity (Ki) | Akt | 2.7 µM | Surface Plasmon Resonance (SPR) | [7][8][9] |

| PDK1 | 5.2 µM | Surface Plasmon Resonance (SPR) | [7][8][9] | |

| Inhibitory Conc. (IC50) | Akt Phosphorylation | 8.6 µM | BxPC-3 Pancreatic Cancer Cells | [8] |

| Cell Proliferation | 65 µM | Panc-1 Pancreatic Cancer Cells | [8] | |

| In Vivo Dosage | Antitumor Activity | 125-250 mg/kg | Various Xenograft Models | [6][7] |

Visualizing the Mechanism of Action

The following diagrams illustrate the PI3K/Akt signaling pathway and the specific points of inhibition by this compound.

Caption: this compound inhibits the PI3K/Akt pathway by binding to the PH domains of Akt and PDK1.

Key Experimental Protocols

The mechanism of this compound was elucidated through several key experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique was used to directly measure the binding kinetics and affinity of this compound to the PH domains of Akt and PDK1.

-

Immobilization: Recombinant PH domain GST-fusion proteins (e.g., Akt1, PDK1) are covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 10,000 Response Units (RUs).[8]

-

Analyte Injection: this compound, dissolved in a buffer containing a low percentage of DMSO (e.g., 1% v/v), is injected at multiple concentrations (typically ranging from 0.1 to 10 times the predicted dissociation constant, KD) over the sensor chip surface at a high flow rate (e.g., 30 µL/min).[8]

-

Data Acquisition: The binding is monitored in real-time by detecting changes in the refractive index at the sensor surface. A Biacore instrument is commonly used for this purpose.[8]

-

Data Analysis: The resulting sensorgrams are analyzed using evaluation software (e.g., BIAevaluation) to fit the data to a suitable binding model and calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) or inhibitory constant (Ki).[8]

Western Blot Analysis for Pathway Inhibition

Western blotting is employed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment in cancer cell lines.

-

Cell Treatment: Cancer cell lines (e.g., BxPC-3, PC-3) are cultured and treated with this compound at various concentrations (e.g., 10 µM) or a vehicle control for a specified duration (e.g., 16-24 hours).[6][10]

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Total protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein lysate are separated by molecular weight using SDS-PAGE and subsequently transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of proteins (e.g., phospho-Akt Ser473, phospho-Akt Thr308, phospho-PDK1 Ser241, phospho-GSK3β Ser9) and total protein levels as loading controls.[6]

-

Detection: Membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.

In Vivo Xenograft Studies for Antitumor Efficacy

Animal models are crucial for evaluating the therapeutic potential and in vivo pharmacodynamics of this compound.

-

Animal Model: Female immunodeficient mice (e.g., SCID or nu/nu) are used.[8][11]

-

Tumor Implantation: Human cancer cells (e.g., BxPC-3, MCF-7) are injected subcutaneously into the flanks of the mice.[7][8]

-

Treatment: Once tumors reach a palpable size (e.g., 40-200 mm³), mice are randomized into treatment and control groups. This compound is administered, often orally or via intraperitoneal injection, at doses ranging from 125 to 250 mg/kg.[6][7][11]

-

Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised for further analysis.[2][11]

-

Pharmacodynamic Analysis: Western blotting or immunohistochemistry is performed on tumor lysates to confirm the inhibition of the PI3K/Akt pathway (e.g., decreased p-Akt) in the treated group compared to the control.[11]

Conclusion

This compound represents a novel class of PI3K/Akt pathway inhibitors with a distinct mechanism of action. By dually targeting the PH domains of Akt and PDK1, it effectively prevents their activation and downstream signaling, leading to significant antitumor activity both in vitro and in vivo.[6][12] This unique approach of inhibiting protein-lipid interactions rather than ATP binding offers a promising strategy for cancer therapy, particularly in tumors with aberrant PI3K pathway activation, such as those with PIK3CA mutations.[6][12] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working to further understand and develop PH domain-targeted therapeutics.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. lktlabs.com [lktlabs.com]

- 6. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

PHT-427: A Technical Guide to its Interaction with the Pleckstrin Homology (PH) Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PHT-427, a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of key signaling proteins. We will explore its mechanism of action, binding affinities, and the experimental protocols used to characterize its effects, with a focus on its role as a dual inhibitor of Akt and phosphoinositide-dependent protein kinase 1 (PDPK1).

Introduction: The PI3K/Akt/PDPK1 Signaling Pathway and the Role of this compound

The phosphatidylinositol 3-kinase (PI3K)/Akt/PDPK1 signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] A key mechanism for signal transduction within this pathway involves the recruitment of proteins containing pleckstrin homology (PH) domains to the cell membrane.[3]

This compound is a novel compound designed to bind to the PH domains of both Akt and PDPK1, thereby inhibiting their downstream signaling.[1][2] Originally developed as an Akt inhibitor, it was discovered that this compound also binds to the PH domain of PDPK1 with high affinity.[1][4] This dual inhibitory action makes this compound a potent anti-cancer agent, demonstrating significant antitumor activity in various preclinical models.[1][2]

Mechanism of Action: Targeting the PH Domain

The PH domain is a structural motif of approximately 120 amino acids that binds to phosphoinositides, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which are generated at the cell membrane upon PI3K activation.[3][5] This binding event recruits PH domain-containing proteins like Akt and PDPK1 to the membrane, where they are subsequently activated.

This compound acts as a competitive inhibitor, binding to the PH domains of Akt and PDPK1 and preventing their interaction with PIP3.[1][6] This disruption of membrane localization is crucial for inhibiting the activation of Akt and PDPK1. The inhibition of PDPK1 has been shown to correlate more closely with the antitumor activity of this compound than the inhibition of Akt alone.[1][2] The downstream effects of this compound include the reduced phosphorylation of Akt at both Threonine 308 (by PDPK1) and Serine 473, as well as the inhibition of downstream targets like GSK3β.[1]

Quantitative Data on this compound Binding and Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data on its binding affinity and inhibitory concentrations.

Table 1: Binding Affinities of this compound for Akt and PDPK1 PH Domains

| Target Protein | Binding Constant (Ki) |

| Akt | 2.7 µM[6][7][8][9] |

| PDPK1 | 5.2 µM[6][7][8][9] |

Table 2: In Vitro Inhibitory Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| BxPC-3 | Pancreatic | 8.6 µM (apoptosis induction)[7] |

| Panc-1 | Pancreatic | 65 µM (antiproliferation)[7] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.629 mg/mL (at 24h), 0.538 mg/mL (at 48h)[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

This protocol is designed to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11][12]

-

Protein A/G agarose beads[11]

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-PDPK1, anti-phospho-PDPK1 Ser241)[1]

-

HRP-conjugated secondary antibodies[12]

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[12]

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 16-24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11][12] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[12] Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).

-

Immunoprecipitation:

-

Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with the primary antibody against the total protein of interest (e.g., anti-Akt) overnight at 4°C with gentle rotation.[11]

-

Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[11]

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[11][13]

-

-

Elution and Sample Preparation: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.[11][14] Centrifuge to pellet the beads and collect the supernatant.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.[12]

-

Transfer the proteins to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection: Wash the membrane again and add the chemiluminescent substrate.[12] Capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

This protocol is used to determine the cytotoxic or cytostatic effects of this compound on cancer cells.

References

- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Small Molecule Modulator of the mTORC2 Pathway Discovered from a DEL Library Designed to Bind to Pleckstrin Homology Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of pleckstrin-homology-domain-containing proteins with novel phosphoinositide-binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PHT 427 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ulab360.com [ulab360.com]

- 12. bio-rad.com [bio-rad.com]

- 13. protocols.io [protocols.io]

- 14. Immunoprecipitation Procedure [sigmaaldrich.com]

- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Unraveling the Downstream Effects of PHT-427: A Technical Guide to its Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHT-427 is a novel small molecule inhibitor that has garnered significant interest in cancer research due to its unique mechanism of action. This technical guide provides an in-depth exploration of the downstream signaling targets affected by this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows. By binding to the Pleckstrin Homology (PH) domain of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDK1), this compound effectively disrupts the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a critical pathway frequently dysregulated in cancer. This document serves as a comprehensive resource for understanding the molecular consequences of this compound inhibition and for designing further preclinical and clinical investigations.

Introduction

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound is a dual inhibitor that targets two key nodes in this pathway: Akt and PDK1.[1] Unlike ATP-competitive kinase inhibitors, this compound binds to the PH domains of these proteins, preventing their recruitment to the plasma membrane and subsequent activation.[1][2] This guide delves into the specific downstream molecular events that are modulated following the inhibition of Akt and PDK1 signaling by this compound.

Mechanism of Action of this compound

This compound is a 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivative that exhibits high-affinity binding to the PH domains of both Akt and PDK1.[1][2] This binding is competitive with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the lipid second messenger that recruits PH domain-containing proteins to the cell membrane. By occupying the PH domain, this compound prevents the translocation of Akt and PDK1 to the membrane, thereby inhibiting their phosphorylation and activation.[3]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: Binding Affinity of this compound

| Target | Assay Type | K_i_ (μM) | Reference |

| Akt | Surface Plasmon Resonance | 2.7 | [3] |

| PDK1 | Surface Plasmon Resonance | 5.2 | [3] |

Table 2: In Vitro Inhibitory Activity of this compound

| Cell Line | Assay Type | Endpoint | IC_50_ (μM) | Reference |

| BxPC-3 | Western Blot | Akt Phosphorylation (Ser473) | 8.6 | [3] |

| Panc-1 | Cell Proliferation Assay | Cell Viability | 65 | [3] |

| BxPC-3 | Cell Proliferation Assay | Cell Viability | ~30 | [4] |

Downstream Signaling Targets of this compound Inhibition

Inhibition of Akt and PDK1 by this compound leads to a cascade of downstream effects, primarily characterized by a reduction in the phosphorylation of various substrate proteins. The table below summarizes the key downstream targets identified in the literature.

Table 3: Downstream Targets Modulated by this compound

| Target | Site of Modification | Effect of this compound | Method of Detection | Cell Line(s) | Reference(s) |

| Akt | Phosphorylation (Thr308) | Decrease | Western Blot, RPPA | PC-3, BxPC-3, FaDu | [2][4][5] |

| Akt | Phosphorylation (Ser473) | Decrease | Western Blot | BxPC-3, MiaPaCa-2, FaDu | [2][5] |

| PDK1 | Phosphorylation (Ser241) | Decrease | Western Blot, RPPA | PC-3, BxPC-3, MiaPaCa-2 | [2][4] |

| GSK3β | Phosphorylation (Ser9) | Decrease | Western Blot | BxPC-3 | [2] |

| Ribosomal S6 Kinase (RSK) | Phosphorylation (Ser221) | Decrease | Western Blot | BxPC-3, MiaPaCa-2 | [2] |

| Ribosomal Protein S6 | Phosphorylation (Ser240) | Decrease | Western Blot | BxPC-3 | [2] |

| Protein Kinase C (PKC) | Phosphorylation (Ser657) | Decrease | RPPA | PC-3 | [4] |

| SGK1 | Total Protein Level | Decrease | RPPA | PC-3 | [4] |

Visualizing the this compound Signaling Pathway

The following diagram, generated using Graphviz, illustrates the PI3K/Akt signaling pathway and the points of inhibition by this compound, along with its key downstream targets.

Caption: this compound signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Cell Culture and Treatment

-

Cell Lines: BxPC-3, Panc-1, MiaPaCa-2, PC-3, and FaDu cells are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound or vehicle control (DMSO) for the indicated times.

Western Blotting

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Membranes are then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Antibodies: Specific primary antibodies for total and phosphorylated forms of Akt, PDK1, GSK3β, RSK, and S6 are used. A loading control, such as β-actin or GAPDH, is also used to ensure equal protein loading. Note: Specific antibody details such as company, catalog number, and dilution are experiment-dependent and should be optimized.

Reverse Phase Protein Array (RPPA)

-

Sample Preparation: Cell lysates are prepared as described for Western blotting and protein concentrations are adjusted.

-

Array Printing: Lysates are serially diluted and arrayed onto nitrocellulose-coated slides using a robotic arrayer.

-

Antibody Incubation and Detection: Each array is incubated with a specific primary antibody, followed by a biotinylated secondary antibody and a streptavidin-conjugated fluorescent probe.

-

Signal Quantification: The signal intensity of each spot is quantified using a laser scanner and specialized software.

-

Data Analysis: Data is normalized to total protein content to account for any loading variations.

Surface Plasmon Resonance (SPR)

-

Instrumentation: A Biacore instrument is typically used.

-

Ligand Immobilization: Recombinant Akt or PDK1 PH domain proteins are immobilized on a sensor chip (e.g., CM5) using amine coupling chemistry.

-

Analyte Injection: this compound at various concentrations is injected over the sensor surface.

-

Data Acquisition and Analysis: The binding events are monitored in real-time as changes in the refractive index. The resulting sensorgrams are analyzed to determine the association (k_on_) and dissociation (k_off_) rate constants, from which the equilibrium dissociation constant (K_d_) or inhibition constant (K_i_) is calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the downstream targets of this compound using Western blotting.

Caption: A typical Western blot workflow.

Conclusion

This compound is a potent dual inhibitor of Akt and PDK1, key kinases in the PI3K signaling pathway. Its unique mechanism of targeting the PH domain offers a distinct advantage over traditional kinase inhibitors. This guide has provided a comprehensive overview of the downstream consequences of this compound inhibition, supported by quantitative data and detailed experimental protocols. The inhibition of Akt and PDK1 by this compound leads to a significant reduction in the phosphorylation and activity of a multitude of downstream effectors involved in cell survival and proliferation. This detailed understanding of this compound's molecular pharmacology is crucial for its continued development as a promising anti-cancer therapeutic and for the identification of robust pharmacodynamic biomarkers for clinical trials. Further research should continue to explore the full spectrum of this compound's downstream effects in various cancer contexts to fully realize its therapeutic potential.

References

- 1. This compound DepMap Compound Summary [depmap.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]

PHT-427: A Technical Guide to its Effects on Akt Phosphorylation at Ser473 and Thr308

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of PHT-427, a novel small molecule inhibitor, on the phosphorylation of Akt at key regulatory sites, Serine 473 (Ser473) and Threonine 308 (Thr308). The information presented herein is curated for professionals engaged in oncology research and the development of targeted cancer therapeutics.

Introduction: The PI3K/Akt Signaling Axis and the Role of this compound

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Akt (also known as Protein Kinase B) is a central node in this pathway. For its full activation, Akt requires a dual phosphorylation event: phosphorylation at Thr308 in the activation loop by 3-phosphoinositide-dependent protein kinase-1 (PDK1), and phosphorylation at Ser473 in the C-terminal hydrophobic motif by the mechanistic target of rapamycin complex 2 (mTORC2).[1][2][3]

This compound is a novel, orally bioavailable compound designed to inhibit this crucial signaling pathway.[4] It distinguishes itself from many other Akt inhibitors by its unique mechanism of action. This compound is a dual inhibitor that targets the Pleckstrin Homology (PH) domains of both Akt and PDK1.[4][5][6] By binding to these domains, this compound prevents their recruitment to the cell membrane by phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for their activation.[1][5]

Mechanism of Action: Dual Inhibition of Akt and PDK1

This compound was initially developed as an inhibitor of the Akt PH domain but was subsequently found to also bind to the PH domain of PDK1 with similar affinity.[5] This dual-targeting capability allows this compound to effectively shut down the activation of Akt by interfering with two critical upstream signaling events.

-

Inhibition of Akt Recruitment: By binding to the PH domain of Akt, this compound directly blocks its translocation to the plasma membrane, thereby preventing its phosphorylation and subsequent activation.

-

Inhibition of PDK1 Activity: Similarly, the binding of this compound to the PH domain of PDK1 inhibits its localization to the membrane and its ability to phosphorylate Akt at Thr308.[5]

The consequence of this dual inhibition is a significant reduction in the levels of phosphorylated Akt (p-Akt), leading to the downstream suppression of pro-survival and pro-proliferative signaling.

Caption: this compound inhibits the PI3K/Akt pathway by targeting the PH domains of Akt and PDK1.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potential of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory constants and concentrations.

Table 1: Binding Affinity of this compound for Akt and PDK1 PH Domains

| Target Protein | Binding Constant (Ki) |

| Akt | 2.7 µM |

| PDK1 | 5.2 µM |

| Data from Selleck Chemicals.[6] |

Table 2: Cellular Potency of this compound on Akt Phosphorylation

| Cell Line | Parameter | Value | Notes |

| BxPC-3 (Pancreatic Cancer) | IC50 (Akt Phosphorylation) | 8.6 µM | Inhibition was noted to be more pronounced on Ser473 than on Thr308 in this study.[6] |

| PC-3 (Prostate Cancer) | Effective Concentration | 10 µM | Significant reduction in phospho-Ser241-PDPK1 and phospho-Thr308-Akt.[6] |

| FaDu (Head and Neck Cancer) | Effective Concentration | 0.5 - 0.75 mg/mL (nanoparticle formulation) | Decrease in phospho-Thr308-Akt and phospho-Ser473-Akt.[7] |

Impact on Phosphorylation at Ser473 and Thr308: Cell Line Specific Effects

Studies have revealed that the effect of this compound on the phosphorylation of the two key Akt residues can vary depending on the cellular context.

-

In BxPC-3 Pancreatic Cancer Cells: this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt at both Thr308 and Ser473.[5]

-

In PC-3 Prostate Cancer Cells: At a concentration of 10 µM, this compound was observed to cause a reduction in phospho-Thr308-Akt.[5] Interestingly, in the same study, phospho-Ser473-Akt levels were slightly increased.[5] This could be indicative of complex feedback loops within the PI3K/Akt pathway that may be cell-type specific.

-

In FaDu Head and Neck Squamous Cell Carcinoma Cells: A nanoparticle formulation of this compound demonstrated a significant decrease in both phospho-Thr308-Akt and phospho-Ser473-Akt levels.[7]

These findings underscore the importance of characterizing the effects of targeted inhibitors in multiple, relevant cancer models.

Experimental Protocols: Western Blotting for Akt Phosphorylation

A standard and essential method for assessing the phosphorylation status of Akt is Western blotting. Below is a detailed protocol that can be adapted for this purpose.

Objective: To determine the levels of total Akt, phospho-Akt (Ser473), and phospho-Akt (Thr308) in cultured cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., BxPC-3, PC-3)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit anti-total Akt

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 16 hours).[5] Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To probe for other proteins, the membrane can be stripped and re-probed with antibodies for phospho-Akt (Thr308), total Akt, and a loading control like β-actin.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).[5] Normalize the phospho-protein levels to the total protein levels.

-

Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively targets the PI3K/Akt signaling pathway through a dual inhibitory mechanism on the PH domains of Akt and PDK1. Its ability to decrease the phosphorylation of Akt at both the Thr308 and Ser473 sites has been demonstrated in multiple cancer cell lines, although with some observed cell-type specificity. This highlights the intricate nature of signaling networks and the importance of thorough preclinical evaluation.

For drug development professionals, this compound serves as an important lead compound. Further research should focus on elucidating the molecular basis for the differential effects on Ser473 and Thr308 phosphorylation in various cancer types. Additionally, combination studies with other targeted agents may reveal synergistic anti-tumor activities and provide new avenues for the treatment of cancers dependent on the PI3K/Akt pathway.[4][5] The continued investigation of this compound and similar PH domain inhibitors will undoubtedly contribute to the development of more effective and personalized cancer therapies.

References

- 1. Phosphorylation-Dependent Inhibition of Akt1 | MDPI [mdpi.com]

- 2. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

PHT-427 Induction of Apoptosis in Tumor Cells: A Technical Guide

Executive Summary: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] PHT-427 is a novel small molecule inhibitor that uniquely targets the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1/PDK1).[1][2] By binding to these domains, this compound disrupts the canonical PI3K/Akt signaling cascade, leading to the inhibition of downstream pro-survival signals and the induction of apoptosis in tumor cells. This technical guide provides an in-depth overview of the molecular mechanism of this compound, its quantitative effects on cancer cells, detailed experimental protocols for its evaluation, and its potential in combination therapies.

Introduction to the PI3K/Akt/PDK1 Signaling Pathway

The PI3K/Akt/PDK1 pathway is a central node in cellular signaling, translating extracellular cues into intracellular responses that govern cell growth, proliferation, metabolism, and survival.[1] In many malignancies, this pathway is constitutively active due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[1] This sustained signaling allows cancer cells to evade apoptosis, a key mechanism of programmed cell death that eliminates damaged or unwanted cells.[3] Consequently, targeting this pathway has become a primary strategy in oncology drug development. This compound represents a targeted approach, designed to inhibit two crucial kinases in this pathway, Akt and PDK1, thereby shutting down the pro-survival signaling and reactivating the apoptotic machinery in cancer cells.[2]

Molecular Mechanism of Action

This compound functions as a dual inhibitor, distinguishing itself from many other kinase inhibitors by not targeting the ATP-binding catalytic site. Instead, it binds with high affinity to the PH domains of both Akt and PDK1.[1] This interaction is crucial for the localization and activation of these kinases at the plasma membrane following PI3K activation.

Dual Inhibition of Akt and PDK1 PH Domains

This compound was developed as a small molecule that binds selectively to the PH domains of Akt and PDK1.[2][4] This binding competitively inhibits the interaction of the kinases with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a critical step for their activation. By preventing this membrane translocation, this compound effectively blocks the subsequent phosphorylation and activation of Akt by PDK1 and other kinases.[5]

Disruption of Downstream Signaling

The inhibition of Akt and PDK1 activation by this compound leads to a cascade of downstream effects. Key downstream targets that are consequently inhibited include:

-

GSK-3β: this compound treatment leads to a decrease in the inhibitory phosphorylation of GSK-3β at Ser9.[1]

-

mTOR Pathway: Akt is a known activator of the mTOR signaling complex, which promotes protein synthesis and cell growth.[1]

-

Apoptosis Regulators: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad.

The comprehensive inhibition of this pathway effectively removes the pro-survival and pro-proliferative signals, sensitizing the cancer cell to apoptosis. Studies have shown that this compound treatment reduces the phosphorylation of Akt at both Threonine 308 (a direct target of PDK1) and Serine 473.[1]

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies, demonstrating its potent activity against a range of cancer cell types.

Binding Affinity and In Vitro Potency

Surface plasmon resonance (SPR) has been used to determine the binding affinity of this compound. The compound binds with high affinity to the PH domains of both kinases.[5] Its inhibitory effects on cell viability and pathway signaling have been established across multiple cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Akt | 2.7 µM | [4][5][6] |

| PDPK1 (PDK1) | 5.2 µM | [4][5][6] | |

| IC50 (AKT Phosphorylation) | BxPC-3 (Pancreatic) | 8.6 µM | [5] |

| IC50 (Antiproliferation) | Panc-1 (Pancreatic) | 65 µM | [5] |

| IC50 (Cell Growth) | BxPC-3 (Pancreatic) | ~30 µM | [7] |

| IC50 (NP-427 formulation) | FaDu (HNSCC) - 24h | 0.629 mg/mL | [8] |

| FaDu (HNSCC) - 48h | 0.538 mg/mL | [8] |

In Vivo Antitumor Activity

This compound, administered orally, has demonstrated significant antitumor activity in various human tumor xenograft models in immunodeficient mice.[1] Efficacy is particularly noted in tumors with PIK3CA mutations, while tumors with K-Ras mutations tend to be less sensitive.[1][2]

| Tumor Type (Cell Line) | Dose (mg/kg) | Schedule | Tumor Growth Inhibition | Reference |

| Pancreatic (BxPC-3) | 125 - 250 | BID | Up to 80% | [1][5] |

| Breast (MCF-7) | 200 | BID | Significant | [1][4] |

| NSCL (A-549) | 200 | BID | Significant | [1][4] |

| Ovarian (SKOV-3) | 250 | BID | Significant | [1] |

| Prostate (PC-3) | 125 | BID | ~40% | [1] |

Experimental Protocols

The following protocols provide a framework for assessing the activity of this compound.

Western Blotting for Phospho-Protein Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of Akt, PDK1, and their downstream targets.

-

Cell Culture and Treatment: Plate cancer cells (e.g., BxPC-3) and grow to 70-80% confluency. Treat cells with 10 µM this compound or DMSO vehicle control for various time points (e.g., 2, 8, 16, 24 hours).[1][7]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-phospho-PDK1 Ser241, anti-total-Akt, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed 1 x 106 cells in a T25 flask or 6-well plate.[9] After 24 hours, treat with desired concentrations of this compound. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: After the treatment period (e.g., 24 or 48 hours), collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[9]

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS.[9][10]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[11]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject 1 x 107 cancer cells (e.g., BxPC-3) suspended in Matrigel into the flank of female immunodeficient mice (e.g., SCID or nude mice).[5][7]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150-300 mm³).[1][7]

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 125-250 mg/kg) or vehicle control orally, typically twice daily (BID).[1]

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint: Continue treatment for a predetermined period (e.g., 10-21 days) or until tumors in the control group reach a maximum allowed size. Euthanize mice and excise tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).

Combination Therapy Potential

The mechanism of this compound, which involves shutting down a key survival pathway, makes it an excellent candidate for combination therapies. By inhibiting the PI3K/Akt pathway, this compound can prevent the pro-survival signaling that often leads to resistance to conventional chemotherapeutic agents. Studies have shown that this compound has greater than additive antitumor activity when combined with:

These findings suggest that this compound can be used to sensitize tumors to other anticancer agents, potentially improving therapeutic outcomes and overcoming drug resistance.[1][2]

Conclusion

This compound is a potent, dual inhibitor of Akt and PDK1 that induces apoptosis in tumor cells by disrupting the PI3K signaling pathway. Its unique mechanism of binding to the PH domain, significant in vivo antitumor activity, and favorable toxicity profile make it a promising therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the pro-apoptotic and anticancer effects of this compound, both as a monotherapy and as part of a combination treatment regimen.

References

- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

PHT-427: A Technical Guide to its Impact on Cell Survival and Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHT-427 is a novel small molecule inhibitor targeting critical nodes in cell signaling pathways that are frequently dysregulated in cancer. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a specific focus on its effects on cell survival and angiogenesis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Dual Inhibition of Akt and PDK1

This compound functions as a dual inhibitor of two key serine/threonine kinases in the PI3K/Akt signaling pathway: Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[1] Unlike many kinase inhibitors that target the ATP-binding site, this compound is a pleckstrin homology (PH) domain inhibitor.[1] It binds with high affinity to the PH domains of both Akt and PDK1, preventing their recruitment to the cell membrane and subsequent activation.[1] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and metabolism.

Impact on Cell Survival: Induction of Apoptosis and Anti-Proliferative Effects

By inhibiting the pro-survival Akt signaling pathway, this compound effectively induces apoptosis and curtails cell proliferation in a variety of cancer cell lines.[1] The inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Bax, and suppresses the transcription of survival genes.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the in vitro inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of this compound in different contexts.

| Target/Cell Line | Parameter | Value (µM) |

| Akt | Ki | 2.7[1] |

| PDK1 | Ki | 5.2[1] |

| BxPC-3 (Pancreatic Cancer) | IC50 | 8.6[1] |

| Panc-1 (Pancreatic Cancer) | IC50 | 65[1] |

Impact on Angiogenesis

The PI3K/Akt pathway is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Akt activation promotes the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). By inhibiting Akt, this compound can indirectly suppress the production of these factors, thereby inhibiting angiogenesis.

In Vivo Antitumor Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth.

Quantitative Data: In Vivo Tumor Growth Inhibition by this compound

The table below summarizes the results of in vivo studies using this compound in various cancer xenograft models.

| Tumor Model | Cell Line | Dosage and Administration | Tumor Growth Inhibition |

| Pancreatic Cancer | BxPC-3 | 125 to 250 mg/kg | Up to 80%[1] |

| Breast Cancer | MCF-7 | Not specified | Significant[1] |

| Non-Small Cell Lung Cancer | A-549 | Not specified | Significant[1] |

Furthermore, studies have shown that this compound exhibits greater than additive antitumor activity when used in combination with standard-of-care chemotherapeutic agents like paclitaxel and the EGFR inhibitor erlotinib.[2]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Workflow for cell survival assays.

Detailed Experimental Protocols

Western Blot Analysis for Akt and PDK1 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of Akt (at Ser473 and Thr308) and PDK1 (at Ser241).

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-Akt (total), anti-phospho-PDK1 (Ser241), anti-PDK1 (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with this compound as described above.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4][5]

In Vitro Tube Formation Assay for Angiogenesis

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.[6]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

This compound

-

96-well plates

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify at 37°C.[7]

-

Cell Seeding: Seed HUVECs onto the gel in endothelial cell growth medium containing various concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Analysis: Visualize and photograph the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.[8][9]

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Objective: To evaluate the in vivo anti-angiogenic activity of this compound.

Materials:

-

Fertilized chicken eggs

-

This compound

-

Thermostable, non-diffusible carriers (e.g., methylcellulose discs)

-

Stereomicroscope

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C in a humidified incubator.

-

Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Treatment: On embryonic day 10, place a carrier disc containing this compound onto the CAM.[10][11][12]

-

Incubation and Analysis: Re-incubate the eggs for 48-72 hours. Observe and photograph the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessels converging towards the disc.[13][14]

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the PI3K/Akt/PDK1 signaling pathway. Its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis, both in vitro and in vivo, underscores its therapeutic potential. The detailed protocols provided in this guide are intended to facilitate further research into the multifaceted activities of this compound and to aid in its continued development as a potential cancer therapeutic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ibidi.com [ibidi.com]

- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promocell.com [promocell.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 12. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacology of PHT-427 and Its Analogs

This technical guide provides a comprehensive overview of the pharmacology of this compound, a novel dual inhibitor of Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1). We will delve into its mechanism of action, present key quantitative data, and outline detailed experimental protocols for its characterization. This document is intended to serve as a core resource for researchers and professionals in the field of oncology and drug development.

Introduction: The PI3K/Akt/PDPK1 Signaling Axis and this compound

The phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][5] this compound is a small molecule inhibitor designed to target this pathway.[1][2][3][4] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound exhibits a unique mechanism by binding to the pleckstrin homology (PH) domains of both Akt and PDPK1.[1][6] This dual inhibition disrupts the signaling cascade at two crucial nodes, leading to potent antitumor activity.[1][2][3][4]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding to the PH domains of Akt and PDPK1 with high affinity.[1][7] The PH domain is essential for localizing these proteins to the cell membrane by binding to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity. By occupying the PH domain, this compound prevents the membrane translocation and subsequent activation of both Akt and PDPK1.[7] This leads to the inhibition of downstream signaling pathways that promote cell growth and survival.[1][2][3][4] Notably, the inhibition of PDPK1 has been shown to correlate more closely with the antitumor activity of this compound than the inhibition of Akt alone.[1][2][3]

References

- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma [mdpi.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. selleckchem.com [selleckchem.com]

PHT-427: A Dual AKT/PDK1 Inhibitor with Preferential Activity in PIK3CA Mutant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling networks in human cancer, with mutations in the PIK3CA gene being a common oncogenic driver. PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domains of both AKT and 3-phosphoinositide-dependent protein kinase-1 (PDK1), key downstream effectors of PI3K. This dual inhibitory action disrupts the PI3K/AKT signaling cascade, leading to antitumor activity. Notably, preclinical studies have demonstrated that cancer cells harboring PIK3CA mutations exhibit heightened sensitivity to this compound, highlighting its potential as a targeted therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies related to the effects of this compound on PIK3CA mutant cancer cells.

Introduction

Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are prevalent across a wide range of human cancers. These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, survival, and metabolic reprogramming. Consequently, mutant p110α is a prime target for the development of precision cancer therapies.

This compound is a benzenesulfonamide derivative designed to bind to the PH domains of key signaling proteins.[1] It distinguishes itself from many other PI3K pathway inhibitors by not directly targeting the kinase domain of PI3K itself, but rather by inhibiting the downstream signaling nodes of AKT and PDK1.[1] This technical guide will delve into the specifics of this compound's interaction with the PI3K pathway in the context of PIK3CA mutations, presenting key preclinical data and detailed experimental protocols.

Mechanism of Action

This compound exerts its antitumor effects by binding to the PH domains of both AKT and PDK1, with high affinity.[2][3] This binding prevents their recruitment to the cell membrane, a critical step for their activation following the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by activated PI3K.

In cancer cells with activating PIK3CA mutations, the PI3K pathway is constitutively active, leading to elevated levels of PIP3. This creates a state of dependency on the downstream signaling mediated by PDK1 and AKT. By inhibiting both of these crucial kinases, this compound effectively shuts down the oncogenic signaling cascade.[1][2] Studies have shown that the inhibition of PDPK1 is more closely correlated with the antitumor activity of this compound than the inhibition of AKT.[2]

Signaling Pathway Diagram

Quantitative Data

Preclinical studies have demonstrated that cancer cell lines with PIK3CA mutations are particularly sensitive to this compound.[2] The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Reference |

| BxPC-3 | Pancreatic | Wild-type | ~30 | [2] |

| Panc-1 | Pancreatic | K-Ras mutant | 65 | [3] |

| FaDu | Head and Neck Squamous Cell | Not Specified | 0.629 mg/mL (24h), 0.538 mg/mL (48h) (nanoparticle formulation) | [4] |

| SKOV-3 | Ovarian | H1047R mutant | Not specified, but sensitive in xenograft | [1] |

Table 2: In Vivo Antitumor Activity of this compound in Human Tumor Xenografts

| Xenograft Model | Cancer Type | PIK3CA Status | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| SKOV-3 | Ovarian | H1047R mutant | 125 | ~60 | [1] |

| PC-3 | Prostate | PTEN null | 250 | ~50 | [1] |

| BxPC-3 | Pancreatic | Wild-type | 125-250 | up to 80 | [3] |

| MCF-7 | Breast | E545K mutant | Not specified, but shows antitumor activity | Not specified | [3] |

| A-549 | Non-small cell lung | K-Ras mutant | Not specified, but shows antitumor activity | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on PIK3CA mutant cancer cells.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest (e.g., with PIK3CA mutations and wild-type)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, gently add 50 µl of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air-dry.

-

Add 100 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Add 200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Western Blotting

This technique is used to assess the levels of key proteins in the PI3K/AKT signaling pathway following treatment with this compound.

Materials:

-

Cancer cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-PDK1 (Ser241), anti-p-S6 ribosomal protein, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Human Tumor Xenograft Studies

These in vivo studies are crucial for evaluating the antitumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

PIK3CA mutant cancer cell line (e.g., SKOV-3)

-

Matrigel (optional)

-

This compound formulation for oral administration (e.g., in sesame oil)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., 125-250 mg/kg, twice daily) to the treatment group. The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for In Vitro Studies

Logical Relationship of this compound's Effect

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring PIK3CA mutations. Its unique dual inhibitory mechanism targeting the PH domains of both AKT and PDK1 effectively abrogates the constitutively active PI3K signaling pathway in these tumors. The preclinical data, although requiring further expansion with broader cell line panels, strongly suggest a preferential activity of this compound in this molecularly defined cancer subtype. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in PIK3CA mutant cancers. Future studies should focus on establishing a more comprehensive quantitative dataset of its efficacy across various PIK3CA mutant backgrounds and exploring potential combination therapies to enhance its antitumor activity.

References

- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

PHT-427: A Technical Guide to Overcoming Apoptosis Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to apoptosis is a hallmark of cancer, enabling malignant cells to survive despite therapeutic interventions. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, and its aberrant activation is frequently implicated in tumorigenesis and chemoresistance. PHT-427, a novel small molecule inhibitor, has emerged as a promising agent that targets this pathway to overcome resistance to apoptosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Introduction to this compound